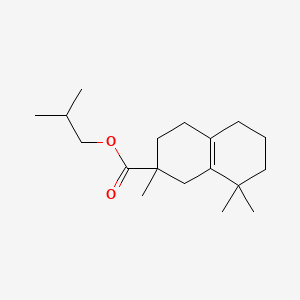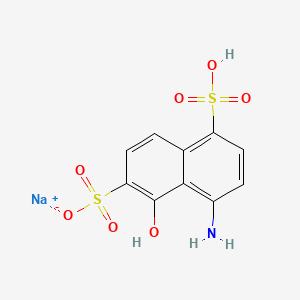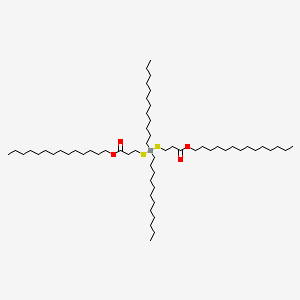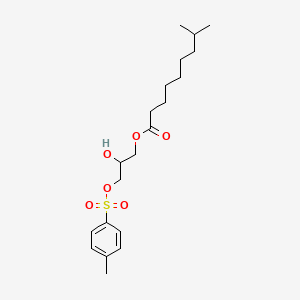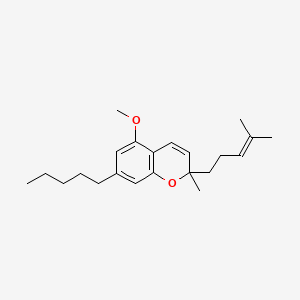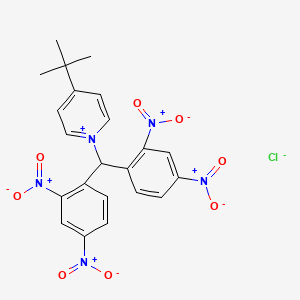
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride is a chemical compound known for its unique structural features and applications in various scientific fields. This compound is characterized by the presence of a pyridinium ring substituted with a tert-butyl group and a bis(2,4-dinitrophenyl)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride typically involves the reaction of 4-tert-butylpyridine with bis(2,4-dinitrophenyl)methanol under acidic conditions. The reaction proceeds through the formation of an intermediate complex, which is then isolated and purified to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure the purity and yield of the product. The reaction mixture is then subjected to various purification steps, such as recrystallization or chromatography, to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the pyridinium ring or the bis(2,4-dinitrophenyl)methyl group is modified.
Scientific Research Applications
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(Bis(2,4-dinitrophenyl)methyl)-4-tert-butylpyridinium chloride can be compared with other similar compounds, such as:
Bis(2,4-dinitrophenyl)methylpyridinium chloride: Similar structure but without the tert-butyl group.
4-tert-Butylpyridinium chloride: Similar pyridinium ring but without the bis(2,4-dinitrophenyl)methyl group.
Uniqueness: The presence of both the tert-butyl group and the bis(2,4-dinitrophenyl)methyl group makes this compound unique compared to its analogs. This combination of functional groups contributes to its distinct chemical and biological properties.
Properties
CAS No. |
72964-78-4 |
|---|---|
Molecular Formula |
C22H20ClN5O8 |
Molecular Weight |
517.9 g/mol |
IUPAC Name |
1-[bis(2,4-dinitrophenyl)methyl]-4-tert-butylpyridin-1-ium;chloride |
InChI |
InChI=1S/C22H20N5O8.ClH/c1-22(2,3)14-8-10-23(11-9-14)21(17-6-4-15(24(28)29)12-19(17)26(32)33)18-7-5-16(25(30)31)13-20(18)27(34)35;/h4-13,21H,1-3H3;1H/q+1;/p-1 |
InChI Key |
YFKPEPUEGRCTQU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=[N+](C=C1)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


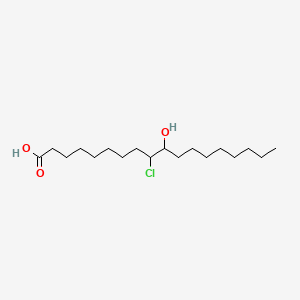
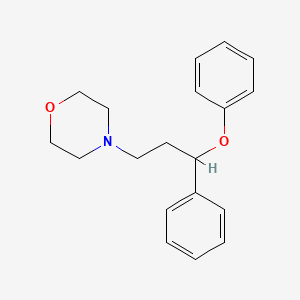
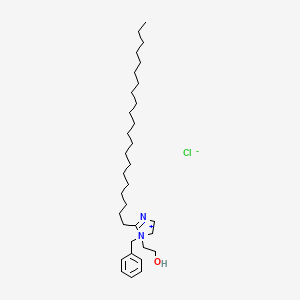
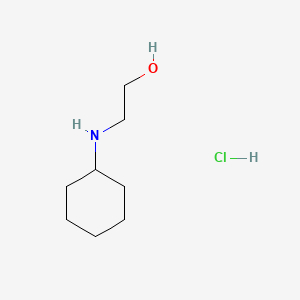
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
